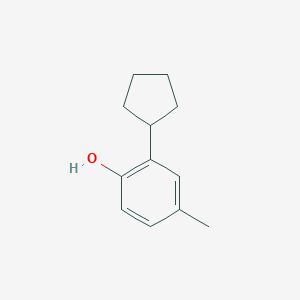

2-Cyclopentyl-4-methylphenol

Description

2-Cyclopentyl-4-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a cyclopentyl substituent at the ortho position (C2) and a methyl group at the para position (C4). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the bulky cyclopentyl moiety. The compound is likely synthesized via Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods, where cyclopentyl halides or alcohols react with 4-methylphenol (p-cresol).

Properties

CAS No. |

4297-63-6 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-cyclopentyl-4-methylphenol |

InChI |

InChI=1S/C12H16O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |

InChI Key |

KDHONNUUDHJCID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Acidity: The hydroxyl group in 2-Cyclopentyl-4-methylphenol is less acidic (pKa ~10–11) than in 2-Cyclopropanecarbonyl-4-methylphenol (pKa ~8–9) due to the electron-withdrawing carbonyl group in the latter, which stabilizes the deprotonated phenoxide ion . The cyclopentyl group in the target compound exerts a mild electron-donating effect via hyperconjugation, further reducing acidity compared to carbonyl-substituted analogs.

Lipophilicity and Solubility: The bulky cyclopentyl group in 2-Cyclopentyl-4-methylphenol enhances lipophilicity, making it more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water. In contrast, 4-[2-(Cyclopropylmethoxy)ethyl]phenol contains a polar ether chain, improving water solubility but reducing compatibility with nonpolar matrices .

Comparatively, 2-Cyclopropanecarbonyl-4-methylphenol has a smaller cyclopropane ring but a reactive carbonyl group, enabling diverse derivatization pathways .

Safety protocols for phenolic analogs emphasize avoiding skin/eye contact and ensuring ventilation during handling, though specific data for the target compound remain unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.